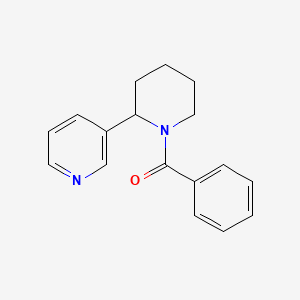![molecular formula C16H23NO B5141325 1-[2-(allyloxy)benzyl]-4-methylpiperidine](/img/structure/B5141325.png)
1-[2-(allyloxy)benzyl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(allyloxy)benzyl]-4-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-[2-(allyloxy)benzyl]-4-methylpiperidine is not fully understood. However, it is believed to act as a dopamine receptor agonist, which may explain its potential use in the treatment of neurological disorders. It has also been shown to have an effect on the release of certain neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-[2-(allyloxy)benzyl]-4-methylpiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may explain its potential use in the treatment of Parkinson's disease. Additionally, it has been shown to have an effect on the release of other neurotransmitters such as serotonin and norepinephrine. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[2-(allyloxy)benzyl]-4-methylpiperidine in lab experiments is its high affinity for certain receptors in the brain. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to develop drugs based on its properties.
Zukünftige Richtungen
There are a number of future directions for the study of 1-[2-(allyloxy)benzyl]-4-methylpiperidine. One potential direction is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research could be done to better understand its mechanism of action and to identify potential new applications for the compound. Finally, further studies could be done to determine the safety and efficacy of 1-[2-(allyloxy)benzyl]-4-methylpiperidine for use in humans.
Synthesemethoden
The synthesis of 1-[2-(allyloxy)benzyl]-4-methylpiperidine involves the reaction of 4-methylpiperidine with allyl bromide and 2-(chloromethyl)phenyl ether in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then purified using column chromatography to obtain pure 1-[2-(allyloxy)benzyl]-4-methylpiperidine.
Wissenschaftliche Forschungsanwendungen
1-[2-(allyloxy)benzyl]-4-methylpiperidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
4-methyl-1-[(2-prop-2-enoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-12-18-16-7-5-4-6-15(16)13-17-10-8-14(2)9-11-17/h3-7,14H,1,8-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMKFVSCIPNPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-[(2-prop-2-enoxyphenyl)methyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium 2-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B5141245.png)
![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5141259.png)
![N-[(2-benzoyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]benzamide](/img/structure/B5141260.png)
![4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5141264.png)
![5-(2-methylphenyl)-N-[3-(3-pyridinyloxy)propyl]-1,2,4-triazin-3-amine](/img/structure/B5141270.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5141289.png)


![1-(4-fluorophenyl)-4-{1-[3-(2-furyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B5141317.png)
![N-(3,4-dichlorophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5141330.png)

![ethyl 7-hydroxy-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141342.png)
![N-benzyl-1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5141355.png)
![N-[2-(benzylthio)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B5141359.png)